Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate
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Overview
Description
Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate is a complex organic compound with the molecular formula C28H25N3O5S and a molecular weight of 515.6 g/mol. This compound is known for its unique structure, which includes an anthracene core with various functional groups attached, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate typically involves multiple steps, starting with the preparation of the anthracene core. The key steps include:
Nitration and Reduction: The anthracene core undergoes nitration followed by reduction to introduce amino groups.
Amidation: The final step involves amidation reactions to attach the p-tolyamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent reaction conditions to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the anthracene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism by which Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate exerts its effects involves interactions with various molecular targets. These include:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes.
Signal Transduction Pathways: The compound may affect signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: Shares the anthracene core but lacks the sulfonate and p-tolyamino groups.
1-Amino-9,10-dioxo-4-(p-tolyamino)anthracene: Similar structure but different functional groups.
Anthracene-2,6-disulfonic acid: Contains sulfonate groups but lacks the amino and p-tolyamino groups.
Uniqueness
Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68227-79-2 |
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Molecular Formula |
C28H25N3O5S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
azanium;5-methyl-2-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O5S.H3N/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)36(33,34)35)26-25(22)27(31)19-5-3-4-6-20(19)28(26)32;/h3-15,29-30H,1-2H3,(H,33,34,35);1H3 |
InChI Key |
XUMDEEQLQOJHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[NH4+] |
Origin of Product |
United States |
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